REACTION_CXSMILES
|
[CH3:1][CH:2]([OH:5])[C:3]#[CH:4].[CH2:6]([O:8][CH:9]=[CH2:10])[CH3:7].OS([O-])(=O)=O.[K+]>C([O-])([O-])=O.[Na+].[Na+]>[CH3:7][CH:6]([O:5][CH:2]([C:3]#[CH:4])[CH3:1])[O:8][CH2:9][CH3:10] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CC(C#C)O
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 hours at 30° the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
the organic phase being finally distilled on a VIGREUX column
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(OCC)OC(C)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 369 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |